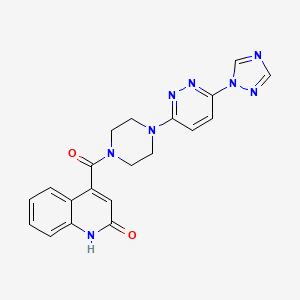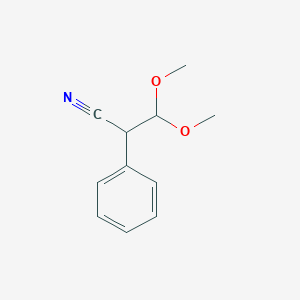![molecular formula C18H8Cl2F3N3S B2843287 (E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile CAS No. 2066386-59-0](/img/structure/B2843287.png)
(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile is a useful research compound. Its molecular formula is C18H8Cl2F3N3S and its molecular weight is 426.24. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthetic Chemistry and Molecular Interactions
In the field of synthetic chemistry, the compound has been involved in studies exploring novel synthetic routes and molecular interactions. For example, the synthesis of rhenium(I) complexes with pyridine-functionalized N-heterocyclic carbene ligands, where similar compounds exhibit blue-green luminescence, demonstrates its potential in developing new photophysical materials (Li et al., 2012).
2. Probing Receptor Interactions
Research involving analogs of this compound has contributed to understanding receptor interactions, particularly in biological systems. For instance, studies using derivatives as probes for the Drosophila nicotinic acetylcholine receptor interaction highlight its application in neurobiological research (Zhang et al., 2004).
3. Material Science and Optoelectronics
In material science, derivatives of the compound have been explored for their photophysical, thermal, and electrochemical properties. For example, the study of rhenium(I) tricarbonyl complexes based on bidentate-coordinated 2,6-di(thiazol-2-yl)pyridine derivatives reveals their potential in OLED devices and other optoelectronic applications (Klemens et al., 2017).
4. Antimicrobial and Anticancer Activities
Compounds structurally related to (E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile have been investigated for their antimicrobial and anticancer properties. For instance, synthesis and molecular docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents illustrate its relevance in pharmaceutical research (Katariya et al., 2021).
5. Corrosion Inhibition
Studies on thiazole and thiadiazole derivatives for corrosion inhibition of iron highlight the utility of related compounds in industrial applications, such as in protective coatings and materials engineering (Kaya et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F3N3S/c19-13-4-2-1-3-10(13)5-11(7-24)17-26-15(9-27-17)16-14(20)6-12(8-25-16)18(21,22)23/h1-6,8-9H/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSRVZDUJQJHKE-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2843207.png)


![1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2843214.png)
![3,5-diethyl 6-{[(E)-[(dimethylamino)methylidene]amino]amino}-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate](/img/structure/B2843217.png)
![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)
![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2843219.png)



![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2843223.png)
![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methoxybenzoate](/img/structure/B2843225.png)
